molecular formula C20H28O2 B564812 [4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone CAS No. 1159977-06-6

[4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone

Cat. No.: B564812
CAS No.: 1159977-06-6
M. Wt: 300.442
InChI Key: LOOMVWCDSXMACW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexylmethanone is a bicyclic ketone derivative characterized by a cyclohexyl group attached to a methanone core and a benzyloxy substituent at the 4-position of the cyclohexane ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroprotective and anti-cholinesterase agents, due to its structural versatility and stability under varied reaction conditions .

Properties

IUPAC Name

cyclohexyl-(4-phenylmethoxycyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1,3-4,7-8,17-19H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMVWCDSXMACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CCC(CC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675687
Record name [4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-06-6
Record name Cyclohexyl[4-(phenylmethoxy)cyclohexyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-(Benzyloxy)cyclohexylmethanone involves the reaction of cyclohexane­carbonyl chloride with o-bromophenol in the presence of aluminium chloride without solvent at 140°C for 1 hour, yielding a mixture of diastereomers . Another method includes the addition of a solution of 30% hydrobromic acid in acetic acid to a solution of 4-(benzyloxy)-3-methoxy-phenyl cyclohexyl ketone in methylene chloride with stirring for 2 hours at room temperature .

Industrial Production Methods

Industrial production methods for 4-(Benzyloxy)cyclohexylmethanone are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)cyclohexylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or reagents like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexylmethanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)cyclohexylmethanone is widely used in scientific research due to its potential therapeutic and toxic effects. It is utilized in:

    Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: For investigating its effects on cellular processes and potential as a bioactive compound.

    Medicine: Researching its potential therapeutic applications and toxicological profiles.

    Industry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)cyclohexylmethanone involves its interaction with molecular targets such as enzymes and receptors. It may modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its detailed mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

4-(Benzyloxy)cyclohexanone (CAS 2987-06-6)
  • Structure: Simplifies the target compound by replacing the cyclohexylmethanone group with a single ketone.
  • Synthesis: Prepared via catalytic hydrogenolysis of intermediates like 4-(benzyloxy)-3-cyclohexyloxyacetophenone in ethanol with Pd/C (82% yield) .
  • Properties: Molecular weight: 204.26 g/mol (vs. 298.42 g/mol for the target compound). Solubility: Chloroform, dichloromethane, ethyl acetate, methanol . Application: Intermediate in synthesizing phenolic derivatives for drug discovery .
(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclohexyl)methanone
  • Properties :
    • Molecular weight: 354.45 g/mol.
    • Solubility: Likely lower due to increased hydrophobicity from the triazole group.
    • Application: Explored in high-throughput screening for bioactive molecules .
Cyclohexyl{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}methanone
  • Properties :
    • Molecular weight: 387.50 g/mol.
    • Application: Studied for targeting sulfonamide-sensitive enzymes in medicinal chemistry .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility Profile
4-(Benzyloxy)cyclohexylmethanone C₂₀H₂₆O₂ 298.42 ~4.2 Organic solvents (DCM, chloroform)
4-(Benzyloxy)cyclohexanone C₁₃H₁₆O₂ 204.26 ~2.8 Chloroform, methanol, ethyl acetate
Cyclohexyl{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}methanone C₂₀H₂₅N₃O₃S 387.50 ~3.5 Moderate in DMSO

Key Observations :

  • Piperazine-containing derivatives (e.g., compounds) exhibit higher polarity due to nitrogen-rich groups, improving aqueous solubility for drug delivery .

Biological Activity

4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone is a synthetic organic compound characterized by its unique structural features, which include a cyclohexyl group and a benzyloxy substituent. This compound belongs to the class of ketones and has garnered attention in medicinal chemistry due to its potential biological activities. Preliminary studies suggest that it may exhibit significant pharmacological properties, warranting further investigation into its mechanisms of action and therapeutic applications.

Synthesis

The synthesis of 4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarbonyl chloride with bromophenol or fluorophenol in the presence of aluminum chloride, achieving yields as high as 71% .

Biological Activity

Research indicates that 4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone may possess various biological activities, including:

  • Antimicrobial Activity : Similar compounds with benzyloxy groups have shown potential antimicrobial properties.
  • Anti-inflammatory Effects : The structural characteristics may contribute to anti-inflammatory responses.
  • Antioxidant Properties : Preliminary data suggest that this compound may exhibit antioxidant activities, which are crucial in reducing oxidative stress in biological systems.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone, a comparison with structurally related compounds is useful. The following table summarizes some notable analogs and their activities:

Compound NameStructure FeaturesNotable Activities
4-BenzyloxyphenylmethanoneAromatic ring instead of cyclohexaneAntimicrobial, anti-inflammatory
CyclopentylbenzophenoneCyclopentane instead of cyclohexaneAntioxidant
Benzocyclobutane-1-oneDifferent cyclic structurePotential anticancer properties

The presence of both cyclohexane and benzyloxy groups in 4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone enhances its lipophilicity and receptor affinity compared to similar compounds, potentially leading to distinctive biological activities not observed in other derivatives .

The exact mechanism through which 4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological macromolecules, influencing various biochemical pathways. Studies focusing on receptor binding and enzyme inhibition are essential for understanding these interactions.

Case Studies and Research Findings

Recent studies have begun to explore the biological implications of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives similar to 4-(Benzyloxy)cyclohexyl(cyclohexyl)methanone exhibited significant antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Research : Experimental models indicated that this compound could inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Activity : Research highlighted that the compound's antioxidant capacity could protect cells from oxidative damage, pointing towards therapeutic uses in neurodegenerative disorders.

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